molecular formula C6H10ClNO B8351527 3-Chlorocaprolactam

3-Chlorocaprolactam

Cat. No. B8351527
M. Wt: 147.60 g/mol
InChI Key: PLHJXOMIXBODKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635103

Procedure details

3-Methoxycaprolactam was prepared from 3-chlorocaprolactam (prepared as described in Francis, et al. J. Am. Chem. Soc. 1958, 80, 6238) and sodium methoxide according to the method of Kondelikova, et al. (Collect. Czech. Chem. Commun. 1971, 36(9), 3391). The desired product N-benzoyl-3-methoxycaprolactam is synthesized as for N-benzoyl-3-oxomorpholine (Example I) using 3 -methoxycaprolactam in place of morpholin-3-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1CCCNC(=O)C1.C[O-].[Na+].[C:13]([N:21]1[CH2:26][CH2:25]O[CH2:23][C:22]1=[O:27])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH3:28][O:29][CH:30]1[CH2:37][CH2:36][CH2:35][NH:34][C:32](=[O:33])[CH2:31]1>>[CH3:28][O:29][CH:30]1[CH2:37][CH2:36][CH2:35][NH:34][C:32](=[O:33])[CH2:31]1.[C:13]([N:21]1[CH2:26][CH2:25][CH2:31][CH:30]([O:29][CH3:28])[CH2:23][C:22]1=[O:27])(=[O:20])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CC(=O)NCCC1
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(COCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CC(=O)NCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1CC(=O)NCCC1
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(CC(CCC1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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